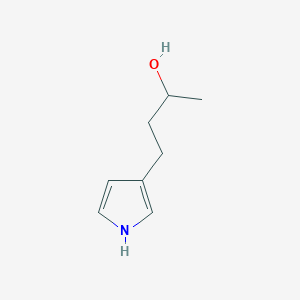
4-(1H-pyrrol-3-yl)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-pyrrol-3-yl)butan-2-ol is a chemical compound that features a pyrrole ring attached to a butanol chain Pyrrole is a five-membered heterocyclic aromatic organic compound, which is a fundamental structural unit in many naturally occurring biological agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-pyrrol-3-yl)butan-2-ol can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine to form the pyrrole ring . Another method is the Hantzsch pyrrole synthesis, which involves the reaction of α-halocarbonyl compounds with β-keto esters and ammonia .
Industrial Production Methods: Industrial production of pyrrole derivatives often employs catalytic processes to enhance yield and efficiency. For instance, the use of iron (III) chloride as a catalyst in water allows for the synthesis of N-substituted pyrroles under mild conditions . Additionally, the use of ionic liquids can facilitate regioselective N-substitution of pyrrole with various electrophiles .
Análisis De Reacciones Químicas
Types of Reactions: 4-(1H-pyrrol-3-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The pyrrole ring can be reduced under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides and sulfonyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of reduced pyrrole derivatives.
Substitution: Formation of N-substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
4-(1H-pyrrol-3-yl)butan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Industry: Utilized in the production of conductive polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 4-(1H-pyrrol-3-yl)butan-2-ol involves its interaction with various molecular targets and pathways. The pyrrole ring can participate in π-π interactions with aromatic amino acids in proteins, potentially affecting enzyme activity and signaling pathways. The hydroxyl group can form hydrogen bonds, further influencing the compound’s biological activity .
Comparación Con Compuestos Similares
1H-pyrrol-3-ol: A similar compound with a hydroxyl group directly attached to the pyrrole ring.
1H-pyrrol-3-ylmethanol: Another compound with a hydroxyl group attached to a methylene group linked to the pyrrole ring.
Uniqueness: 4-(1H-pyrrol-3-yl)butan-2-ol is unique due to the presence of the butanol chain, which provides additional flexibility and reactivity compared to other pyrrole derivatives.
Propiedades
Fórmula molecular |
C8H13NO |
|---|---|
Peso molecular |
139.19 g/mol |
Nombre IUPAC |
4-(1H-pyrrol-3-yl)butan-2-ol |
InChI |
InChI=1S/C8H13NO/c1-7(10)2-3-8-4-5-9-6-8/h4-7,9-10H,2-3H2,1H3 |
Clave InChI |
XFCLSJCOFDPILO-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1=CNC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


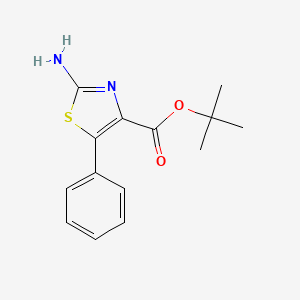
![5-Methyl-1h-imidazo[4,5-b]pyridine-2-thiol](/img/structure/B13612988.png)
![1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-5-amine](/img/structure/B13612989.png)

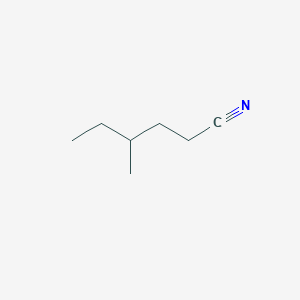
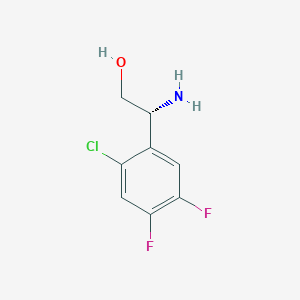
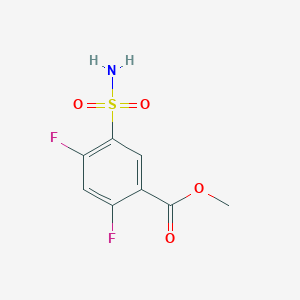
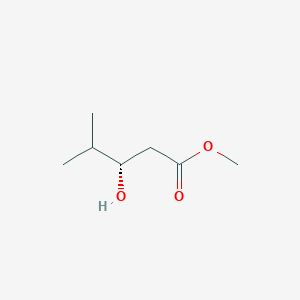
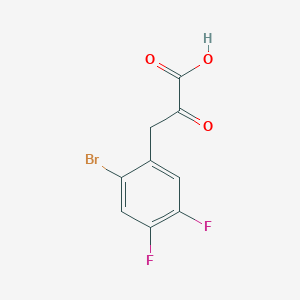
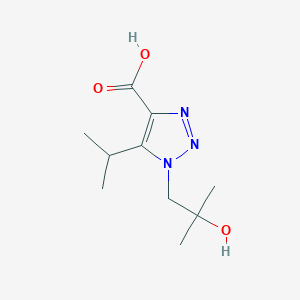
![3-{[(Tert-butoxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid](/img/structure/B13613037.png)
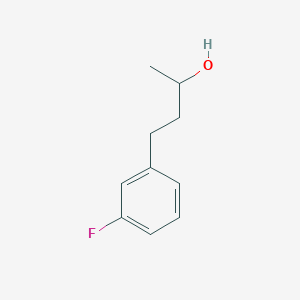

aminehydrochloride](/img/structure/B13613054.png)
